6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole
CAS No.: 2309781-80-2
Cat. No.: VC7401337
Molecular Formula: C17H18N4O4S
Molecular Weight: 374.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309781-80-2 |
|---|---|
| Molecular Formula | C17H18N4O4S |
| Molecular Weight | 374.42 |
| IUPAC Name | (6-methoxy-1H-indol-2-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H18N4O4S/c1-20-6-5-18-17(20)26(23,24)13-9-21(10-13)16(22)15-7-11-3-4-12(25-2)8-14(11)19-15/h3-8,13,19H,9-10H2,1-2H3 |
| Standard InChI Key | HVYITWYZEDPSRF-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Introduction
Structural Features
The compound’s architecture comprises three primary components:
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Indole Core: A 6-methoxy-substituted indole scaffold, known for its prevalence in bioactive molecules due to aromatic stacking and hydrogen-bonding capabilities .
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Azetidine Ring: A four-membered saturated ring at position 2 of the indole, linked via a carbonyl group. The azetidine’s 3-position is functionalized with a sulfonyl group .
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Imidazole Substituent: A 1-methylimidazole group attached to the azetidine sulfonyl moiety, introducing potential for π-π interactions and hydrogen bonding .
Key Functional Groups:
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Methoxy group (electron-donating, enhances lipophilicity).
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Sulfonyl group (polar, improves solubility and target binding).
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Carbonyl bridge (rigidifies the structure, influencing conformation) .
Synthesis and Reaction Pathways
The synthesis involves multi-step organic transformations, as inferred from analogous compounds :
Step 1: Azetidine-3-Sulfonyl Chloride Preparation
Azetidine reacts with chlorosulfonic acid under controlled conditions to yield azetidine-3-sulfonyl chloride, a critical intermediate.
Step 2: Imidazole Coupling
The sulfonyl chloride intermediate undergoes nucleophilic substitution with 1-methylimidazole in the presence of a base (e.g., triethylamine) to form 3-(1-methylimidazol-2-yl)sulfonylazetidine .
Step 3: Indole Functionalization
The azetidine derivative is coupled to 6-methoxy-1H-indole-2-carboxylic acid via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Chlorosulfonic acid, 0°C, 2h | 75% |
| 2 | 1-Methylimidazole, Et₃N, DCM, RT | 82% |
| 3 | EDC, HOBt, DMF, 24h | 68% |
Challenges in Synthesis
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Steric Hindrance: The azetidine’s compact structure and sulfonyl group impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times .
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Sulfonation Selectivity: Competing sulfonation at alternative positions requires precise stoichiometry and temperature control.
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Stability Issues: The azetidine ring is prone to ring-opening under acidic or basic conditions, complicating purification .
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